4,5-Dimethylthiazole-2-thiol
Overview
Description
4,5-Dimethylthiazole-2-thiol is a heterocyclic organic compound that belongs to the thiazole family. It is characterized by a thiazole ring with two methyl groups at positions 4 and 5, and a thiol group at position 2. This compound is a yellowish crystalline solid with a pungent odor and is commonly used in the synthesis of various organic compounds.
Mechanism of Action
Target of Action
4,5-Dimethylthiazole-2-thiol, like other thiazole derivatives, has been found to exhibit a wide range of biological activities . . Thiazoles in general have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific targets of these actions vary widely and are often dependent on the specific structure of the thiazole derivative.
Mode of Action
For example, they can act as inhibitors, agonists, or antagonists of various enzymes and receptors . The specific mode of action is often dependent on the structure of the thiazole derivative and its specific target.
Biochemical Pathways
For example, they can affect the synthesis of neurotransmitters, the metabolism of carbohydrates, and various signaling pathways . The specific pathways affected are often dependent on the structure of the thiazole derivative and its specific target.
Pharmacokinetics
For example, they can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted through various routes . The specific pharmacokinetic properties are often dependent on the structure of the thiazole derivative.
Result of Action
For example, they can affect the function of various enzymes and receptors, alter the expression of various genes, and affect various cellular processes . The specific effects are often dependent on the structure of the thiazole derivative and its specific target.
Action Environment
The action of this compound, like other thiazoles, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and various physical factors . .
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds to which 4,5-Dimethylthiazole-2-thiol belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazoles have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Molecular Mechanism
Thiazoles can undergo various reactions due to their aromaticity, including donor-acceptor, nucleophilic, and oxidation reactions . These reactions can influence the activity of biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethylthiazole-2-thiol can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-4,5-dimethylthiazole with thiourea in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylthiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The methyl groups and the thiol group can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
4,5-Dimethylthiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylthiazole-2-thiol
- 5-Methylthiazole-2-thiol
- 2-Mercaptothiazole
Uniqueness
4,5-Dimethylthiazole-2-thiol is unique due to the presence of two methyl groups at positions 4 and 5, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
4,5-dimethyl-3H-1,3-thiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHBRTFQIYIHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201722 | |
Record name | 4,5-Dimethylthiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-51-9 | |
Record name | 4,5-Dimethyl-2(3H)-thiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5351-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethylthiazole-2(3H)-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5351-51-9 | |
Source | DTP/NCI | |
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Record name | 4,5-Dimethylthiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethylthiazole-2(3H)-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,5-DIMETHYLTHIAZOLE-2(3H)-THIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELP9XZL35M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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